molecular formula C27H26FN3O3S B14949468 (2Z)-N-(3-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

(2Z)-N-(3-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

Cat. No.: B14949468
M. Wt: 491.6 g/mol
InChI Key: CSBNBFBBSSGDEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-N-(3-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a complex organic compound with a unique structure that includes a thiazinane ring, a carboxamide group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(3-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. The starting materials often include 3-ethoxyaniline, 4-fluorophenylacetaldehyde, and thiourea. The synthesis can be carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(3-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated compound. Substitution reactions could introduce new aromatic or aliphatic groups, enhancing the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-(3-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and interact with proteins and nucleic acids makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for treating various diseases.

Industry

In industry, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its unique structure allows for the design of materials with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of (2Z)-N-(3-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-(3-methoxyphenyl)-3-[2-(4-chlorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide
  • (2Z)-N-(3-ethoxyphenyl)-3-[2-(4-bromophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

Uniqueness

Compared to similar compounds, (2Z)-N-(3-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide has unique properties due to the presence of the ethoxy and fluorophenyl groups. These groups can enhance its stability, reactivity, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H26FN3O3S

Molecular Weight

491.6 g/mol

IUPAC Name

N-(3-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C27H26FN3O3S/c1-2-34-23-10-6-9-22(17-23)29-26(33)24-18-25(32)31(16-15-19-11-13-20(28)14-12-19)27(35-24)30-21-7-4-3-5-8-21/h3-14,17,24H,2,15-16,18H2,1H3,(H,29,33)

InChI Key

CSBNBFBBSSGDEX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.